molecular formula C16H11N3OS B392593 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol CAS No. 27979-00-6

1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B392593
CAS No.: 27979-00-6
M. Wt: 293.3g/mol
InChI Key: USKNSFTWIPDZFI-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzothiazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKNSFTWIPDZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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